Potassium mercuric iodide

Description

Properties

IUPAC Name |

dipotassium;tetraiodomercury(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.4HI.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCMAZHMYZRPID-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

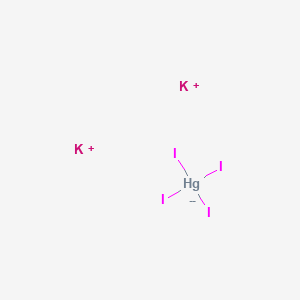

[K+].[K+].I[Hg-2](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2HgI4, HgI4K2 | |

| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium tetraiodomercurate(II) | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_tetraiodomercurate(II) | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893684 | |

| Record name | Dipotassium tetraiodomercurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercuric potassium iodide, [solid] appears as odorless yellow crystals. Crystallizes with either one, two or three molecules of water. Soluble in water and denser than water. Commercially available in the anhydrous form. Highly toxic by ingestion, inhalation, and skin absorption., Yellow odorless solid; Deliquescent in air; [Hawley] Light yellow crystalline solid; [MSDSonline] | |

| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric potassium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very sol in water, Sol in alc, ether, acetone | |

| Record name | MERCURIC POTASSIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.29 | |

| Record name | MERCURIC POTASSIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

7783-33-7 | |

| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1044 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium mercuric iodide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercurate(2-), tetraiodo-, potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetraiodomercurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tetraiodomercurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC POTASSIUM IODIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis and Application of Potassium Mercuric Iodide for Alkaloid Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium mercuric iodide, commonly known as Mayer's reagent, and its application in the qualitative analysis of alkaloids. This reagent serves as a valuable tool in phytochemical screening and drug discovery processes for the preliminary identification of alkaloid-containing extracts.

Introduction to this compound (Mayer's Reagent)

This compound (K₂[HgI₄]), or Mayer's reagent, is a widely used analytical reagent for the detection of alkaloids in various samples, particularly from natural product extracts.[1][2] Its application relies on the formation of a characteristic precipitate when it reacts with most alkaloids, which are naturally occurring nitrogen-containing organic compounds. The test is named after the German chemist Julius Robert von Mayer.[1]

The reagent is a solution of potassium tetraiodomercurate(II), which is formed by the reaction of mercuric chloride and potassium iodide in an aqueous solution.[1][3] The presence of alkaloids is typically indicated by the formation of a cream or pale yellow precipitate.[1][4]

Synthesis of this compound (Mayer's Reagent)

The synthesis of Mayer's reagent is a straightforward process involving the reaction of mercuric chloride (HgCl₂) and potassium iodide (KI) in distilled water. Several variations of the protocol exist, but the fundamental principle remains the same.

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) |

| Mercuric Chloride (HgCl₂) | Analytical Reagent (AR) | Sigma-Aldrich |

| Potassium Iodide (KI) | Analytical Reagent (AR) | Merck |

| Distilled Water | Type II or equivalent | --- |

| Volumetric flask (100 mL) | Class A | --- |

| Beakers (50 mL, 250 mL) | Borosilicate glass | --- |

| Graduated cylinders | --- | --- |

| Magnetic stirrer and stir bar | --- | --- |

Experimental Protocol

A widely accepted method for the preparation of Mayer's reagent is as follows:[1][2]

-

Solution A Preparation: Dissolve 1.36 g of mercuric chloride (HgCl₂) in 60 mL of distilled water. Gentle heating may be applied to facilitate dissolution, but the solution should be allowed to cool to room temperature.

-

Solution B Preparation: In a separate beaker, dissolve 5.00 g of potassium iodide (KI) in 20 mL of distilled water.

-

Mixing: Slowly add the mercuric chloride solution (Solution A) to the potassium iodide solution (Solution B) with constant stirring. A red precipitate of mercuric iodide (HgI₂) will initially form.

-

Complex Formation: Continue adding Solution A to Solution B until the red precipitate dissolves, forming a clear or pale yellow solution of potassium tetraiodomercurate(II) (K₂[HgI₄]).

-

Final Volume Adjustment: Transfer the resulting solution to a 100 mL volumetric flask and dilute to the mark with distilled water.

-

Storage: Store the reagent in a well-stoppered, amber-colored bottle in a cool, dark place. The reagent should be freshly prepared for optimal results.

Safety Precaution: Mercuric chloride is highly toxic. All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Synthesis Workflow

Caption: Workflow for the synthesis of Mayer's reagent.

Application in Alkaloid Analysis

Mayer's test is a preliminary, qualitative screening method to detect the presence of alkaloids in a sample. A positive test is indicated by the formation of a precipitate.

Experimental Protocol for Qualitative Analysis

-

Sample Preparation: The crude plant material is typically extracted with a suitable solvent (e.g., ethanol (B145695) or methanol) and the extract is then acidified with dilute hydrochloric or sulfuric acid. This converts the alkaloids into their salt forms, which are generally water-soluble. The acidic extract is then filtered.

-

Test Procedure: To a few milliliters of the acidic filtrate in a test tube, add a few drops of Mayer's reagent.

-

Observation: Observe the formation of a precipitate. A cream or pale-yellow colored precipitate indicates the presence of alkaloids.[1][4] The absence of a precipitate suggests the absence of alkaloids.

Mechanism of Alkaloid Precipitation

The precipitation of alkaloids by Mayer's reagent occurs due to the formation of an insoluble complex. The nitrogen atom in the alkaloid molecule, which is basic, donates its lone pair of electrons to form a coordinate covalent bond with the potassium ion of the potassium tetraiodomercurate(II) complex.[4] This results in the formation of a bulky, insoluble alkaloid-reagent complex that precipitates out of the solution.

The overall reaction can be represented as: 2 Alkaloid·HCl + K₂[HgI₄] → (Alkaloid)₂·H₂[HgI₄]↓ + 2 KCl

Caption: Logical relationship of alkaloid precipitation with Mayer's reagent.

Quantitative Analysis (Limitations)

While Mayer's reagent is an excellent tool for qualitative screening, its use in quantitative analysis is not well-documented in readily available literature. Methods such as gravimetric or turbidimetric analysis based on the precipitate formed are theoretically possible but lack standardized and validated protocols for a wide range of alkaloids. For quantitative determination of alkaloids, other methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and spectrophotometric methods using other reagents are more commonly employed and validated.

Data Presentation

Reagent Composition for Synthesis

| Component | Mass (g) | Volume of Water (mL) |

| Mercuric Chloride (HgCl₂) | 1.36 | 60 |

| Potassium Iodide (KI) | 5.00 | 20 |

| Final Volume | --- | 100 |

Qualitative Results of Mayer's Test

| Sample Type | Observation | Interpretation |

| Alkaloid-positive extract | Cream/pale yellow precipitate | Alkaloids present |

| Alkaloid-negative extract | No precipitate | Alkaloids absent |

| Blank (Solvent) | No precipitate | Negative control |

Conclusion

The synthesis of this compound (Mayer's reagent) is a simple and reliable method for preparing a key reagent used in the qualitative detection of alkaloids. The formation of a characteristic precipitate provides a rapid and cost-effective means for the preliminary screening of natural product extracts in drug discovery and phytochemical research. While its application in quantitative analysis is limited, its value as a primary screening tool remains significant for researchers, scientists, and drug development professionals. Further research may explore the development and validation of quantitative methods based on this classic reagent.

References

An In-depth Technical Guide to the Preparation of Mayer's Reagent for Phytochemical Screening

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preparation and application of Mayer's reagent, a critical tool in the qualitative screening of alkaloids in natural products. This document outlines the reagent's composition, a detailed preparation protocol, and the underlying chemical principles of its reaction with alkaloids.

Introduction to Mayer's Reagent

Mayer's reagent is a widely used analytical reagent in pharmacognosy and phytochemical research to identify the presence of alkaloids in plant extracts and other natural product samples.[1][2] The test relies on the formation of a precipitate when the reagent interacts with most alkaloids, which are basic nitrogen-containing compounds. A positive test is indicated by the formation of a cream or pale yellow precipitate.[3][4] This test was developed by the German chemist Julius Robert von Mayer.[2][3]

Composition and Preparation of Mayer's Reagent

Mayer's reagent is a solution of potassium mercuric iodide, also known as potassium tetraiodomercurate(II) (K₂HgI₄).[1][3][5] It is prepared by dissolving mercuric chloride (HgCl₂) and potassium iodide (KI) in distilled water.

Table 1: Quantitative Composition of Mayer's Reagent

| Component | Amount |

| Mercuric Chloride (HgCl₂) | 1.36 g |

| Potassium Iodide (KI) | 5.00 g |

| Distilled Water | 100.0 mL |

Detailed Experimental Protocols

The preparation of Mayer's reagent involves the reaction of mercuric chloride with potassium iodide to form the potassium tetraiodomercurate(II) complex.

Protocol:

-

Solution A: Accurately weigh 1.36 g of mercuric chloride (HgCl₂) and dissolve it in 60 mL of distilled water.

-

Solution B: In a separate container, accurately weigh 5.00 g of potassium iodide (KI) and dissolve it in 10 mL of distilled water.

-

Mixing: Add Solution B to Solution A with constant stirring.

-

Final Volume: Adjust the final volume of the mixture to 100 mL with distilled water.

-

Storage: Store the reagent in an amber-colored bottle.

The method of extraction can influence the presence and concentration of alkaloids in the sample. A common procedure involves the following steps:

-

Drying and Pulverization: The plant material is first dried and then finely powdered to increase the surface area for extraction.

-

Extraction with Acidified Solvent: Alkaloids are typically basic and are therefore extracted with a slightly acidic solvent to form salts, which are more soluble.

-

Take a known quantity of the powdered plant material.

-

Add a suitable solvent, such as ethanol (B145695) or methanol, containing a small amount of dilute hydrochloric acid or acetic acid.

-

The mixture is then heated or left to macerate for a specific period to ensure efficient extraction.

-

-

Filtration: The extract is filtered to remove solid plant debris. The resulting filtrate is used for the phytochemical test.

Protocol:

-

Take 1-2 mL of the prepared plant extract (filtrate) in a test tube.

-

Add a few drops of Mayer's reagent along the side of the test tube.

-

Observe for the formation of a precipitate.

Interpretation of Results:

-

Positive Test: The formation of a cream, white, or pale yellow precipitate indicates the presence of alkaloids.[3][4][7]

-

Negative Test: The absence of any precipitate suggests the absence of alkaloids in the sample.

Chemical Principle and Mechanism of Action

The underlying principle of Mayer's test is the ability of the large, complex anion, tetraiodomercurate(II) ([HgI₄]²⁻), to form an insoluble salt with the protonated nitrogen atom of an alkaloid. Alkaloids are basic due to the lone pair of electrons on their nitrogen atoms. In a slightly acidic medium, this nitrogen gets protonated, forming a cation (Alkaloid-H)⁺.

The reaction can be represented as:

2(Alkaloid-H)⁺ + [HgI₄]²⁻ → (Alkaloid-H)₂[HgI₄] (precipitate)

The nitrogen atom of the alkaloid donates its lone pair of electrons to form a coordinate covalent bond with the potassium ion in the potassium tetraiodomercurate(II) complex, leading to the formation of an insoluble potassium-alkaloid complex precipitate.[3][8][9]

Mandatory Visualizations

Here are the diagrams illustrating the preparation workflow and the chemical reaction mechanism.

Caption: Workflow for the preparation of Mayer's reagent.

Caption: Mechanism of alkaloid precipitation with Mayer's reagent.

Applications and Limitations

Applications:

-

Qualitative Phytochemical Screening: It is a standard and rapid preliminary test for the presence of alkaloids in plant extracts.[1]

-

Drug Discovery: Helps in the initial identification of alkaloid-containing plant species for further pharmacological investigation.

-

Quality Control: Can be used for the quality control of herbal raw materials to check for the presence of alkaloids.

Limitations:

-

False Positives: Mayer's reagent can also give precipitates with other nitrogenous compounds like certain proteins and tannins, which can lead to false-positive results.

-

Qualitative Nature: The test is qualitative and does not provide information about the quantity or specific type of alkaloid present.

-

Not All Alkaloids Precipitate: Some alkaloids may not precipitate with Mayer's reagent. Therefore, a negative result does not definitively rule out the presence of all types of alkaloids. Other tests like Dragendorff's and Wagner's tests are often performed in conjunction to confirm the presence of alkaloids.[3]

Safety Precautions

-

Toxicity: Mercuric chloride is highly toxic and should be handled with extreme care in a well-ventilated area or a fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling the chemicals.

-

Disposal: Dispose of the reagent and any waste containing mercury according to institutional and local environmental regulations for hazardous waste.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Mayer's reagent - Wikipedia [en.wikipedia.org]

- 3. laboratoryinfo.com [laboratoryinfo.com]

- 4. Mayer's Test: Significance and symbolism [wisdomlib.org]

- 5. This compound | HgI4.2K | CID 24542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. Mayer's reagent: Significance and symbolism [wisdomlib.org]

- 8. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Potassium Mercuric Iodide in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium mercuric iodide, scientifically known as potassium tetraiodomercurate(II) (K₂HgI₄), is a complex inorganic compound recognized for its significant applications in analytical chemistry, most notably as the primary component of Nessler's reagent for the detection of ammonia.[1][2] Its utility is fundamentally linked to its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in different solvent systems. In the absence of extensive quantitative data in readily available literature, this guide also furnishes detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings.

This compound is a dense, yellow crystalline solid that is deliquescent in moist air.[2][3] It can exist in anhydrous form or as hydrates, with the dihydrate being a common form that is described as freely soluble in water and alcohol.[2] The compound's solubility is a critical parameter for its application in solution-based analytical methods and for the synthesis of other tetraiodomercurate salts.[1][2]

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound across a range of temperatures is not widely published, qualitative descriptions of its solubility in common solvents are well-documented.

-

Water : this compound is consistently reported to be "very soluble" or "highly soluble" in water.[1][2][3] This high aqueous solubility is fundamental to its use in the preparation of Nessler's reagent.[1]

-

Alcohols (Ethanol, Methanol) : The compound is soluble in alcohols.[3][4] The dihydrate form is specifically noted as being freely soluble in alcohol.[2]

-

Ether : Solubility in ether is described, although it is noted to be sparingly soluble in dry ether but more readily dissolves in "wet" or undried ether.[3]

-

Acetone (B3395972) : this compound is also soluble in acetone.[3][4]

Data Presentation: Qualitative Solubility Summary

Due to the lack of specific quantitative data in the surveyed literature, a numerical data table cannot be provided. However, the qualitative solubility is summarized below.

| Solvent | Qualitative Solubility | Notes |

| Water | Very Soluble / Highly Soluble | The dihydrate form is freely soluble.[2] |

| Ethanol | Soluble | The dihydrate form is freely soluble.[2] |

| Methanol | Soluble | General descriptions indicate solubility in alcohols.[4] |

| Acetone | Soluble | [3][4] |

| Diethyl Ether | Sparingly to Soluble | Solubility is greater in the presence of water.[3] |

Experimental Protocols for Determining Solubility

For researchers requiring precise quantitative solubility data, the following established experimental methods can be employed.

Gravimetric Method (Isothermal Evaporation)

This classic and straightforward method determines solubility by measuring the mass of the solute dissolved in a known mass or volume of a saturated solution.[5][6]

Methodology:

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to the chosen solvent (e.g., water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.[6]

-

To control the temperature, a thermostatic water bath can be used.[7]

-

-

Sample Collection and Filtration :

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant liquid using a volumetric pipette. To avoid transferring solid particles, a filter can be attached to the pipette tip.[7]

-

-

Solvent Evaporation and Mass Determination :

-

Transfer the collected aliquot into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent by heating the dish in an oven at a temperature sufficient to remove the solvent without decomposing the solute. For water, a temperature of around 100-110°C is suitable.[5]

-

Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solute.

-

Repeat the heating, cooling, and weighing steps until a constant mass is obtained.[5]

-

-

Calculation of Solubility :

-

The mass of the dissolved solute is the final constant mass of the dish and solute minus the initial mass of the empty dish.

-

Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or grams of solute per 100 g of solvent.

-

Shake-Flask Method with UV-Vis Spectrophotometric Analysis

This widely used method is suitable for compounds that absorb ultraviolet or visible light and allows for the determination of solubility in various media.[8][9]

Methodology:

-

Preparation of Standard Solutions and Calibration Curve :

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.[10]

-

-

Preparation of Saturated Solution :

-

As in the gravimetric method, prepare a saturated solution by agitating an excess of the solute in the solvent at a constant temperature until equilibrium is reached.[8]

-

-

Sample Preparation and Analysis :

-

Filter the saturated solution to remove any undissolved solid. A syringe filter (e.g., 0.45 µm) is suitable for this purpose.[9]

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.[10]

-

-

Calculation of Solubility :

-

Use the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of a solid compound, such as this compound, in a given solvent.

Caption: A generalized workflow for determining the solubility of a solid in a solvent.

Factors Affecting Solubility

Several factors can influence the solubility of this compound:

-

Temperature : For most solid solutes, solubility in a liquid solvent increases with temperature. However, the exact temperature dependence for this compound in various solvents would need to be determined experimentally.

-

Solvent Polarity : The principle of "like dissolves like" suggests that the solubility of this ionic compound will be higher in polar solvents like water and alcohols compared to nonpolar solvents.

-

Presence of Common Ions : The solubility of this compound can be affected by the presence of common ions (K⁺ or HgI₄²⁻) from other sources in the solution, a phenomenon known as the common ion effect.

-

pH : The pH of the aqueous solution can influence the stability of the tetraiodomercurate(II) complex and thus may have an effect on its solubility.

-

Hydration : The presence of water of crystallization in the solid form can affect its solubility characteristics.[2]

Conclusion

This compound is a compound with significant solubility in polar solvents such as water and alcohols, and moderate solubility in acetone and ether. While precise, temperature-dependent quantitative solubility data is not extensively documented in common chemical literature, this guide provides the necessary qualitative information and detailed experimental protocols for researchers to determine these values empirically. By employing standard laboratory techniques such as the gravimetric and shake-flask methods with UV-Vis analysis, scientists and drug development professionals can obtain the accurate solubility data required for their specific applications.

References

- 1. This compound | HgI4.2K | CID 24542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (7783-33-7) for sale [vulcanchem.com]

- 3. Nessler's Reagent CAS#: 7783-33-7 [m.chemicalbook.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scribd.com [scribd.com]

- 8. quora.com [quora.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

The History and Development of Mayer's Reagent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mayer's reagent, a cornerstone in the qualitative analysis of alkaloids, has a rich history rooted in the foundational era of phytochemistry. This technical guide provides an in-depth exploration of the history, chemical principles, and practical applications of Mayer's reagent. It details the preparation of the reagent, the mechanism of its reaction with alkaloids, and standardized experimental protocols for its use in phytochemical screening. While primarily a qualitative tool, this guide also addresses the semi-quantitative aspects of its application and discusses its role within the broader context of natural product drug discovery. Although not directly employed in the study of cellular signaling pathways, the reagent's utility in the initial isolation of alkaloids, which are frequently investigated for their effects on such pathways, is highlighted.

Introduction

The study of alkaloids, a diverse group of naturally occurring nitrogen-containing compounds, has been pivotal in the development of modern medicine. From the analgesic properties of morphine to the antimalarial effects of quinine, alkaloids have provided a wealth of therapeutic agents. The ability to rapidly and reliably detect the presence of alkaloids in natural product extracts is a critical first step in their isolation and characterization. Mayer's reagent has long been a fundamental tool for this purpose, valued for its simplicity, reliability, and broad reactivity with most alkaloids.[1] This guide delves into the historical development of this important analytical reagent and provides a comprehensive overview of its technical aspects for the modern researcher.

History and Development

Mayer's reagent was invented by the German physician and chemist, Julius Robert von Mayer (1814–1878) .[2][3] Von Mayer is also renowned for his contributions to thermodynamics, including his early statements on the conservation of energy.[2] The development of this reagent was a significant advancement in the field of alkaloid chemistry, providing a simple and effective method for their preliminary detection in various natural products.

Chemical Principles

Composition and Preparation of Mayer's Reagent

Mayer's reagent is a solution of potassium tetraiodomercurate(II) (K₂[HgI₄]). It is typically prepared by dissolving mercuric chloride (HgCl₂) and potassium iodide (KI) in distilled water.[3][4]

| Component | Quantity |

| Mercuric Chloride (HgCl₂) | 1.36 g |

| Potassium Iodide (KI) | 5.00 g |

| Distilled Water | 100.0 mL |

| Table 1: Composition of Mayer's Reagent [3][4] |

The preparation involves dissolving mercuric chloride and potassium iodide in separate portions of water and then mixing the two solutions.[4]

Mechanism of Action

The detection of alkaloids using Mayer's reagent is based on a precipitation reaction. Most alkaloids are basic compounds and are typically extracted in a slightly acidic solution, where they exist as protonated cations (R₃NH⁺). The active component of Mayer's reagent is the tetraiodomercurate(II) anion, [HgI₄]²⁻.

The reaction mechanism involves the formation of an insoluble ion-pair complex between the protonated alkaloid and the large tetraiodomercurate(II) anion. This results in the formation of a characteristic cream-colored or white precipitate.[2][5] The lone pair of electrons on the nitrogen atom of the alkaloid is key to its basicity and its ability to be protonated.[2][4]

General Reaction:

2 R₃NH⁺ (aq) + [HgI₄]²⁻ (aq) → (R₃NH)₂[HgI₄] (s)

Where R₃N represents the alkaloid.

The formation of this precipitate is a positive indication of the presence of alkaloids in the sample.[2]

Experimental Protocols

The following is a standardized protocol for the qualitative detection of alkaloids in a plant extract using Mayer's reagent.

Materials

-

Plant extract (typically an acidic aqueous or alcoholic extract)

-

Mayer's reagent

-

Test tubes

-

Pipettes

-

Filter paper and funnel (if the extract is not clear)

-

Dilute hydrochloric acid (e.g., 2% HCl)

Procedure

-

Sample Preparation:

-

Take approximately 1-2 mL of the plant extract in a clean test tube.[2]

-

If the extract is not acidic, add a few drops of dilute hydrochloric acid to acidify the solution. This ensures that the alkaloids are present in their protonated, salt form.

-

If the extract is turbid, it should be filtered to obtain a clear solution.

-

-

Addition of Reagent:

-

Add a few drops of Mayer's reagent to the acidified extract.[2]

-

-

Observation:

Data Presentation and Interpretation

Mayer's test is primarily a qualitative assay. However, the abundance of the precipitate can provide a rough, semi-quantitative estimation of the alkaloid content.

| Observation | Interpretation |

| No precipitate | Alkaloids are absent or below the detection limit. |

| Faint turbidity | Trace amounts of alkaloids may be present. |

| Light precipitate | Moderate concentration of alkaloids. |

| Heavy, dense precipitate | High concentration of alkaloids. |

Table 2: Semi-Quantitative Interpretation of Mayer's Test Results

It is important to note that the sensitivity of Mayer's reagent can vary for different alkaloids. Comprehensive quantitative data on the limits of detection for a wide range of alkaloids are not extensively available in the literature. For precise quantification, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.[4]

Applications in Research and Drug Development

Mayer's reagent is a fundamental tool in phytochemical screening , the process of identifying the classes of chemical compounds present in a plant extract.[4] It is widely used in pharmacognosy and natural product chemistry for the initial detection of alkaloid-rich plant species.

While Mayer's reagent is not directly used to study signaling pathways , it plays a crucial preliminary role in drug discovery. The process often begins with the screening of plant extracts for the presence of various phytochemicals, including alkaloids. Once a plant extract tests positive for alkaloids using reagents like Mayer's, further steps are taken to isolate and purify the individual alkaloid compounds. These purified alkaloids are then often subjected to a battery of biological assays to determine their pharmacological activity, which may include their effects on cellular signaling pathways.

Alkaloids are known to interact with a wide variety of cellular targets, including receptors, enzymes, and ion channels, thereby modulating various signaling cascades. For instance, many alkaloids have been shown to influence pathways such as those involving G-protein coupled receptors, receptor tyrosine kinases, and intracellular signaling molecules.

Limitations

Despite its utility, Mayer's test has some limitations:

-

False Positives: Other nitrogenous compounds, such as certain proteins and amino acids, can sometimes give a positive result.

-

False Negatives: Some alkaloids, particularly those with a quaternary nitrogen or sterically hindered nitrogen atoms, may not precipitate with Mayer's reagent.

-

Lack of Specificity: The test does not differentiate between different types of alkaloids.

-

Qualitative Nature: It does not provide precise quantitative data.

Conclusion

Mayer's reagent remains an indispensable tool in the preliminary screening of natural products for the presence of alkaloids. Its historical significance is matched by its continued practical application in modern phytochemical research. While it is a qualitative test, it provides a rapid and cost-effective means of identifying promising plant extracts for further investigation. For researchers in drug discovery, a positive Mayer's test is often the first step in a long and complex journey that can lead to the isolation of novel bioactive compounds with the potential to modulate critical cellular signaling pathways and ultimately, to the development of new therapeutic agents. A thorough understanding of the history, chemistry, and proper application of this classic reagent is essential for any scientist working in the field of natural product chemistry.

References

Principle of Alkaloid Precipitation with Potassium Mercuric Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles and practical applications of precipitating alkaloids using potassium mercuric iodide, commonly known as Mayer's reagent. This method remains a cornerstone in phytochemical analysis for both qualitative detection and quantitative estimation of alkaloids. This document outlines the core chemical interactions, detailed experimental protocols, and critical factors influencing the precipitation process.

Core Principle of Precipitation

The precipitation of alkaloids with this compound is a classic analytical technique based on the formation of an insoluble complex. The key reagent, Mayer's reagent, is an aqueous solution of potassium tetraiodomercurate(II) (K₂[HgI₄]).[1]

The underlying principle of this reaction lies in the interaction between the nitrogen atom present in the alkaloid molecule and the large, complex anion of Mayer's reagent. Alkaloids, being basic in nature due to the lone pair of electrons on their nitrogen atoms, can accept a proton to form a positively charged cation in a neutral or slightly acidic medium.[2][3]

The precipitation reaction then proceeds as follows:

-

Formation of the Reagent: Mayer's reagent is prepared by dissolving mercuric chloride (HgCl₂) and potassium iodide (KI) in water. The mercuric iodide initially formed as a red precipitate dissolves in excess potassium iodide to form the soluble complex, potassium tetraiodomercurate(II).[4]

-

HgCl₂ + 2KI → HgI₂ (precipitate) + 2KCl

-

HgI₂ + 2KI → K₂[HgI₄] (soluble complex)

-

-

Precipitation of the Alkaloid: In a neutral or slightly acidic solution, the nitrogenous alkaloid (represented as Alk) reacts with the potassium tetraiodomercurate(II) to form a dense, cream to pale yellow precipitate.[1][5] This precipitate is a complex salt of the alkaloid and the iodomercurate anion. The reaction is generally believed to involve the formation of a coordinate covalent bond between the nitrogen atom of the alkaloid and the mercury atom in the complex.[2][3]

-

2(Alkaloid-H)⁺ + [HgI₄]²⁻ → (Alkaloid-H)₂[HgI₄] (precipitate)

-

The formation of this insoluble complex allows for the separation and subsequent quantification of alkaloids from a sample matrix.

Quantitative Data

While Mayer's test is widely used for qualitative screening, its application in quantitative analysis, particularly through gravimetry, requires careful control of experimental conditions. The stoichiometry of the precipitate can vary depending on the specific alkaloid and the reaction conditions. Below are some key quantitative parameters to consider, although specific values for a wide range of alkaloids are not extensively documented in readily available literature.

Table 1: Factors Influencing Alkaloid Precipitation

| Parameter | Optimal Condition/Consideration | Rationale |

| pH | Neutral to slightly acidic | Ensures the alkaloid is in its protonated, cationic form, which is necessary for precipitation with the anionic reagent. Strongly acidic conditions can prevent precipitation, while alkaline conditions will deprotonate the alkaloid, rendering it unreactive.[1] |

| Solvent | Aqueous or hydroalcoholic | The precipitate is generally insoluble in water. The presence of high concentrations of organic solvents can increase the solubility of the precipitate, leading to incomplete precipitation. |

| Temperature | Room temperature | Elevated temperatures can increase the solubility of the precipitate, potentially leading to underestimation in quantitative analysis. |

| Excess Reagent | Avoid large excess | A large excess of Mayer's reagent can sometimes lead to the formation of soluble complexes, causing the precipitate to redissolve. |

| Interfering Substances | Proteins, tannins, and other nitrogenous compounds | These substances can also form precipitates with Mayer's reagent, leading to false-positive results or inflated quantitative measurements.[6] |

Table 2: General Sensitivity of Alkaloid Precipitating Reagents

While specific detection limits for individual alkaloids with Mayer's reagent are not consistently reported across the literature, a general order of sensitivity for common alkaloid precipitating agents is recognized.

| Reagent | General Sensitivity |

| Wagner's Reagent (Iodine-Potassium Iodide) | High |

| Dragendorff's Reagent (Potassium Bismuth Iodide) | High |

| Mayer's Reagent (this compound) | Moderate to High |

| Hager's Reagent (Picric Acid) | Moderate |

Experimental Protocols

Preparation of Mayer's Reagent

Materials:

-

Mercuric chloride (HgCl₂)

-

Potassium iodide (KI)

-

Distilled water

-

Volumetric flask (100 mL)

-

Beakers

-

Glass stirring rod

Procedure:

-

Dissolve 1.36 g of mercuric chloride in 60 mL of distilled water in a beaker.[1][7]

-

In a separate beaker, dissolve 5.0 g of potassium iodide in 20 mL of distilled water.[1]

-

Slowly, and with constant stirring, add the mercuric chloride solution to the potassium iodide solution. A red precipitate of mercuric iodide will form and then redissolve in the excess potassium iodide.

-

Transfer the resulting clear solution to a 100 mL volumetric flask and make up to the mark with distilled water.

-

Store the reagent in an amber-colored bottle, away from light.

Qualitative Detection of Alkaloids

Materials:

-

Plant extract or sample solution

-

Mayer's reagent

-

Dilute hydrochloric acid (1% v/v)

-

Test tubes

Procedure:

-

To 1-2 mL of the sample solution in a test tube, add a few drops of dilute hydrochloric acid to ensure a slightly acidic medium.

-

Add 1-2 mL of Mayer's reagent to the test tube.[3]

-

Observe the solution for the formation of a precipitate.

-

Result: The formation of a cream, white, or pale yellow precipitate indicates the presence of alkaloids.[5]

Quantitative Gravimetric Estimation of Total Alkaloids (General Protocol)

Materials:

-

Plant material

-

Ammonia (B1221849) solution

-

Organic solvent (e.g., chloroform, dichloromethane)

-

Dilute sulfuric acid

-

Mayer's reagent

-

Gooch crucible or sintered glass filter

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Extraction: Extract a known weight of the dried and powdered plant material with an appropriate solvent system, often involving basification with ammonia to liberate the free alkaloids, followed by extraction with an immiscible organic solvent.

-

Acid-Base Purification: The organic extract containing the free alkaloids is then typically extracted with a dilute acid (e.g., sulfuric acid) to convert the alkaloids into their water-soluble salts. This aqueous layer is then separated.

-

Liberation and Re-extraction: The acidic aqueous solution is basified with ammonia, and the liberated free alkaloids are re-extracted into an organic solvent.

-

Solvent Evaporation: The organic solvent is carefully evaporated to yield the crude alkaloid extract.

-

Precipitation: The crude alkaloid extract is dissolved in a minimal amount of dilute acid, and a carefully measured excess of Mayer's reagent is added to precipitate the alkaloids.

-

Filtration and Washing: The precipitate is collected by filtration through a pre-weighed Gooch crucible or sintered glass filter. The precipitate is washed with a small amount of cold water to remove any excess reagent.

-

Drying and Weighing: The crucible with the precipitate is dried in an oven at a constant temperature (e.g., 105 °C) until a constant weight is achieved. The crucible is cooled in a desiccator before each weighing.

-

Calculation: The weight of the precipitated alkaloids is determined by difference. A gravimetric factor, which is specific to the alkaloid being analyzed, may be required for accurate quantification.

Visualizations

Chemical Reaction Pathway

Caption: Chemical pathway of Mayer's reagent formation and subsequent alkaloid precipitation.

Experimental Workflow for Qualitative Analysis

Caption: Workflow for the qualitative detection of alkaloids using Mayer's reagent.

Logical Relationship in Precipitation

Caption: Logical relationships governing the precipitation of alkaloids with Mayer's reagent.

References

- 1. Mayer's reagent - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. laboratoryinfo.com [laboratoryinfo.com]

- 4. media.neliti.com [media.neliti.com]

- 5. Mayer's Test: Significance and symbolism [wisdomlib.org]

- 6. phcogj.com [phcogj.com]

- 7. biologydiscussion.com [biologydiscussion.com]

An In-depth Technical Guide to the Potassium Mercuric Iodide Complex

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potassium mercuric iodide complex, widely known as Nessler's reagent. It details its chemical structure, properties, synthesis, and key applications, with a focus on the technical information relevant to scientific research and development.

Chemical Structure and Properties

The this compound complex, with the chemical formula K₂[HgI₄], is an inorganic compound. It consists of two potassium cations (K⁺) and a tetraiodomercurate(II) anion ([HgI₄]²⁻).[1][2][3] The central mercury atom in the anion is in the +2 oxidation state and is coordinated to four iodide ions. The complex is characterized by a tetrahedral geometry of the [HgI₄]²⁻ anion.[2][4]

It is also known by several synonyms, including Nessler's Reagent, Potassium tetraiodomercurate(II), Dipotassium tetraiodomercurate, and Mercury(II) potassium iodide.[5][6] The compound typically appears as odorless, yellow crystals that are highly soluble in water, alcohol, ether, and acetone.[5][6][7] It is often commercially available in its anhydrous form and is deliquescent, meaning it readily absorbs moisture from the air.[5][8]

A key characteristic of this compound is its thermochromic property, changing color with variations in temperature.[7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | K₂[HgI₄] |

| Molecular Weight | 786.41 g/mol |

| Appearance | Yellow, odorless crystals |

| Solubility | Highly soluble in water, alcohol, ether, acetone |

| Key Anion | Tetraiodomercurate(II) ([HgI₄]²⁻) |

| Anion Geometry | Tetrahedral |

Crystallographic Data

Table 2: Crystallographic Data for Potassium Triiodidomercurate(II) Monohydrate (K[HgI₃]·H₂O) [5]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions (Å) | a = 8.5810(2), b = 9.2648(3), c = 11.4073(4) |

| Volume (ų) | 906.89(5) |

| Z Value | 4 |

Table 3: Selected Bond Distances in K[HgI₃]·H₂O [5]

| Bond | Distance (Å) |

| Hg1—I1 | 2.7131(5) |

| Hg1—I2 | 2.8356(5) |

| Hg1—I2i | 2.8968(5) |

| Hg1—I3 | 2.7333(5) |

| K1—O1 | 2.769(5) |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a mercury(II) salt with an excess of potassium iodide. The initial reaction forms a precipitate of mercury(II) iodide, which then dissolves in the excess potassium iodide to form the soluble tetraiodomercurate(II) complex.

References

- 1. Nesslers reagent is used to detect trace amounts of class 12 chemistry CBSE [vedantu.com]

- 2. quora.com [quora.com]

- 3. Potassium tetraiodomercurate(II) - Wikidata [wikidata.org]

- 4. This compound K₂HgI₄ Supplier [benchchem.com]

- 5. This compound (7783-33-7) for sale [vulcanchem.com]

- 6. This compound | HgI4.2K | CID 24542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 7783-33-7 [smolecule.com]

- 8. prepchem.com [prepchem.com]

Spectroscopic Analysis of Potassium Mercuric Iodide: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of potassium mercuric iodide (K₂HgI₄), a compound of significant interest in various chemical and pharmaceutical applications. From its synthesis to its detailed characterization using ultraviolet-visible (UV-Vis), Fourier-transform infrared (FTIR), and Raman spectroscopy, this document offers detailed experimental protocols, data presentation, and visual representations of key processes to support researchers in their analytical endeavors.

Introduction

This compound, also known as potassium tetraiodomercurate(II), is an inorganic coordination compound with the chemical formula K₂[HgI₄]. It is a yellow crystalline solid soluble in water, alcohol, ether, and acetone.[1][2] One of its most well-known applications is as the primary component of Nessler's reagent, which is used for the colorimetric detection of ammonia.[1][3][4] Beyond this, its spectroscopic properties are of fundamental interest for understanding the structure and bonding within the tetraiodomercurate(II) anion.

Synthesis of this compound

The synthesis of this compound is a well-established laboratory procedure. A common method involves the reaction of mercuric iodide with an excess of potassium iodide.

Experimental Protocol:

-

Preparation of Mercuric Iodide: A solution of 13.5 g of mercuric chloride in 200 ml of water is mixed with a solution of 16.6 g of potassium iodide in 150 ml of water. The resulting red precipitate of mercuric iodide is filtered, washed with water, and drained.

-

Formation of the Complex: The freshly prepared mercuric iodide is then dissolved in a hot, concentrated solution of excess potassium iodide.

-

Crystallization: The compound crystallizes from a heated solution of mercuric iodide, potassium iodide, and a small amount of water in acetone.[1] An alternative method involves crystallization from an aqueous solution, which may yield a hydrated form.

The logical workflow for the synthesis is depicted in the following diagram:

References

An In-depth Technical Guide to the Thermochromic Properties of Potassium Mercuric Iodide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium mercuric iodide (K₂HgI₄), also known as dipotassium (B57713) tetraiodomercurate(II), is a coordination compound recognized for its utility in analytical chemistry, most notably as the primary component of Nessler's reagent for the detection of ammonia.[1][2] Beyond this application, K₂HgI₄ belongs to a class of tetraiodomercurate(II) complexes that exhibit thermochromism—a reversible color change in response to temperature variations.[1][2] This property is of significant interest in the development of temperature-sensitive materials for applications such as temperature indicators, smart coatings, and optical switching devices.[1]

While the thermochromic behavior of K₂HgI₄ is documented, it is less extensively characterized in scientific literature compared to its copper(I) and silver(I) analogs, Cu₂HgI₄ and Ag₂HgI₄, respectively. These related compounds serve as excellent models for understanding the underlying mechanisms of thermochromism in this family of materials. This guide provides a comprehensive overview of the thermochromic properties of this compound, drawing detailed mechanistic insights from its more thoroughly studied counterparts. It includes detailed experimental protocols for synthesis and characterization, quantitative data from analogous systems, and visualizations to elucidate key processes and relationships.

The Phenomenon of Thermochromism in Tetraiodomercurate(II) Complexes

The thermochromism observed in K₂HgI₄ and its analogs is a fascinating example of a discontinuous, solid-state phase transition.[3] The reversible color change is not gradual but occurs sharply at a distinct transition temperature (Tc). This change is the macroscopic manifestation of a significant alteration in the material's crystal structure at the atomic level.

The Underlying Mechanism: An Order-Disorder Phase Transition

The thermochromism in these materials is driven by a structural transformation from an ordered low-temperature phase (α-phase) to a disordered high-temperature phase (β-phase).[4][5]

-

Low-Temperature (Ordered) Phase: In the low-temperature state, the metal cations (e.g., K⁺, Cu⁺, Ag⁺) and the Hg²⁺ ions occupy specific, well-defined positions within the crystal lattice formed by the iodide anions.[4] This ordered arrangement gives rise to the characteristic color of the low-temperature form, such as the bright red of Cu₂HgI₄ or the yellow of Ag₂HgI₄.[4][6]

-

High-Temperature (Disordered) Phase: Upon heating to the transition temperature, the thermal energy supplied to the crystal lattice becomes sufficient to overcome the potential energy barriers that hold the cations in their fixed positions. This leads to a phase transition where the cations become mobile and are randomly distributed over a larger number of available sites within the iodide sublattice.[4][5] This introduction of disorder into the crystal structure alters the electronic band structure of the material, which in turn changes how it absorbs and reflects light, resulting in a different color.[5] For example, Cu₂HgI₄ transitions to a dark brown color.[4] This transition is also accompanied by a significant increase in ionic conductivity, as the mobile cations can now act as charge carriers.[4]

The relationship between temperature, crystal structure, and observed color is a key aspect of the thermochromism in these compounds.

Caption: The order-disorder phase transition driving thermochromism.

Quantitative Data

Table 1: Thermochromic Properties of Tetraiodomercurate(II) Complexes

| Compound | Formula | Low-Temperature Color | High-Temperature Color | Transition Temperature (Tc) |

| Silver Tetraiodomercurate(II) | Ag₂HgI₄ | Yellow | Orange/Red | ~47-51 °C |

| Copper Tetraiodomercurate(II) | Cu₂HgI₄ | Bright Red | Dark Brown | ~67-70 °C |

| Mercury(II) Iodide (precursor) | HgI₂ | Red-Orange (α-form) | Pale Yellow (β-form) | 126 °C |

| This compound | K₂HgI₄ | Yellow | Data not available | Data not available |

Data compiled from multiple sources.[4][6][7][8]

Table 2: Crystallographic Data for the Low-Temperature (α) Phase of Cu₂HgI₄

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I-42m |

| a, b | 6.09 Å |

| c | 12.24 Å |

| α, β, γ | 90° |

This data represents the ordered structure below the transition temperature.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of thermochromic this compound.

Synthesis of this compound (K₂HgI₄)

The synthesis of K₂HgI₄ is typically achieved through the reaction of mercury(II) iodide with potassium iodide in an aqueous solution.[9] To obtain a product suitable for thermochromic studies, it is crucial to isolate the anhydrous salt.

Materials:

-

Mercury(II) chloride (HgCl₂) or Mercury(II) iodide (HgI₂)

-

Potassium iodide (KI)

-

Deionized water

-

Ethanol (for washing)

-

Diethyl ether (for washing)

Procedure:

-

Preparation of Mercury(II) Iodide (if starting from HgCl₂): a. Dissolve a stoichiometric amount of HgCl₂ in deionized water with gentle heating. b. In a separate beaker, dissolve a stoichiometric amount of KI (in a 2:1 molar ratio to HgCl₂) in deionized water. c. Slowly add the KI solution to the HgCl₂ solution while stirring continuously. A vibrant orange-red precipitate of HgI₂ will form immediately.[9][10] d. Allow the precipitate to settle, then filter it using a Buchner funnel. Wash the precipitate several times with deionized water to remove any soluble impurities. e. Dry the HgI₂ precipitate thoroughly in an oven at 70-80 °C.

-

Formation of the K₂HgI₄ Complex: a. In a beaker, prepare a concentrated solution of potassium iodide by dissolving KI in a minimal amount of deionized water. b. Gradually add the synthesized and dried HgI₂ powder to the KI solution while stirring. Continue adding HgI₂ until the solution is saturated and a small amount of solid HgI₂ remains undissolved. The reaction is: HgI₂(s) + 2KI(aq) ⇌ K₂--INVALID-LINK-- c. The dissolution of the red HgI₂ will result in a clear, pale-yellow solution of this compound.[9] d. Gently warm the solution to ensure maximum dissolution and then filter it to remove any unreacted HgI₂.

-

Isolation of Anhydrous K₂HgI₄ Crystals: a. Allow the filtered, clear yellow solution to cool slowly to room temperature. b. Further cool the solution in an ice bath to promote crystallization. Yellow crystals of hydrated K₂HgI₄ may form. c. To obtain the anhydrous form, which is essential for observing thermochromism, the solvent can be carefully evaporated under reduced pressure, or the hydrated crystals can be gently heated under vacuum. d. The resulting yellow crystalline solid should be washed with a small amount of cold ethanol, followed by diethyl ether, to remove any residual water and facilitate rapid drying. e. Store the final K₂HgI₄ product in a desiccator, as it is deliquescent.[1]

Caption: Workflow for synthesis and characterization of K₂HgI₄.

Characterization Protocols

DSC is the primary technique for determining the transition temperature (Tc) and the enthalpy of the phase transition (ΔH).[11][12]

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry, anhydrous K₂HgI₄ powder into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: a. Equilibrate the sample at a temperature well below the expected transition temperature (e.g., 0 °C). b. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the transition (e.g., 150 °C). c. Hold the sample at the high temperature for a few minutes to ensure complete transition. d. Cool the sample back to the starting temperature at the same controlled rate.

-

Data Analysis: The phase transition will appear as an endothermic peak on the heating curve and an exothermic peak on the cooling curve. The onset temperature of the peak is typically taken as the transition temperature (Tc). The area under the peak corresponds to the enthalpy of the transition.

VT-XRD provides direct evidence of the structural phase transition by allowing for the determination of the crystal structure below and above Tc.[13][14]

Protocol:

-

Sample Preparation: A small amount of the K₂HgI₄ powder is mounted on a sample holder compatible with a high-temperature diffraction stage.

-

Data Collection at Low Temperature: Record a full XRD pattern at room temperature (or below Tc). This pattern corresponds to the ordered α-phase.

-

Data Collection at High Temperature: Heat the sample stage to a temperature above the Tc determined by DSC. Allow the temperature to stabilize, and then record a second full XRD pattern. This pattern corresponds to the disordered β-phase.

-

Data Analysis: Analyze and refine the diffraction patterns to determine the crystal system, space group, and lattice parameters for both the low- and high-temperature phases. The differences in the crystal structures will confirm the phase transition and provide insight into the mechanism of thermochromism.

This technique directly correlates the observed color change with changes in the electronic properties of the material.[15]

Protocol:

-

Sample Preparation: Prepare a solid sample of K₂HgI₄ for diffuse reflectance measurements. This can be done by pressing the powder into a sample holder.

-

Instrument Setup: Place the sample in a diffuse reflectance accessory equipped with a temperature-controlled stage.

-

Spectral Acquisition: a. Record the UV-Vis diffuse reflectance spectrum at room temperature. b. Incrementally heat the sample, recording a spectrum at each temperature step, particularly around the Tc identified by DSC.

-

Data Analysis: The spectra will show a shift in the absorption edge or the appearance/disappearance of absorption bands as the material transitions from the α-phase to the β-phase. This spectral shift is the direct cause of the observed color change.

Safety and Handling

CRITICAL NOTE: All mercury compounds, including this compound, are highly toxic.[7][16] They are fatal if ingested, inhaled, or absorbed through the skin. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All waste containing mercury must be disposed of according to institutional and environmental regulations for hazardous waste.

Conclusion

This compound is a member of a class of inorganic compounds that exhibit pronounced thermochromism driven by an order-disorder phase transition. While detailed characterization of K₂HgI₄ itself is limited, the well-documented properties of its copper and silver analogs provide a robust framework for understanding its behavior. The experimental protocols outlined in this guide offer a systematic approach to the synthesis and comprehensive characterization of its thermochromic properties. Further research into this and related materials could unlock new possibilities for the development of advanced, temperature-responsive technologies.

References

- 1. This compound (7783-33-7) for sale [vulcanchem.com]

- 2. Buy this compound | 7783-33-7 [smolecule.com]

- 3. Principles, properties and preparation of thermochromic materials - MedCrave online [medcraveonline.com]

- 4. people.umass.edu [people.umass.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Thermochromism: Mercury(II) Iodide [chemedx.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. torontech.com [torontech.com]

- 12. s4science.at [s4science.at]

- 13. chem.gla.ac.uk [chem.gla.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. This compound | HgI4.2K | CID 24542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Qualitative Analysis of Alkaloids using Mayer's Test

These application notes provide a detailed protocol for the qualitative analysis of alkaloids in various samples, particularly from natural products, using Mayer's test. This guide is intended for researchers, scientists, and professionals in the field of drug development and phytochemistry.

Introduction

Alkaloids are a significant class of naturally occurring organic compounds that contain at least one nitrogen atom.[1] They are predominantly found in plants and animals and exhibit a wide range of physiological activities, making them a subject of interest in pharmaceutical research.[1] Preliminary phytochemical screening for the presence of alkaloids is a crucial first step in the isolation and identification of potentially bioactive compounds. Mayer's test, developed by the German chemist Julius Robert von Mayer, is a widely used, simple, and rapid qualitative method for detecting the presence of alkaloids.[1][2]

Principle of Mayer's Test

Mayer's test is a precipitation test. The reagent, known as Mayer's reagent, is a solution of potassium mercuric iodide (K₂HgI₄).[2][3] The principle of the test is based on the reaction between the alkaloid and the reagent. Alkaloids, which are typically basic in nature due to the lone pair of electrons on their nitrogen atoms, react with Mayer's reagent.[1][4] The nitrogen atom in the alkaloid forms a coordinate covalent bond with the potassium ion of the potassium tetraiodomercurate(II) complex.[1][4][5] This reaction results in the formation of a sparingly soluble complex, which appears as a cream, white, or yellowish precipitate, indicating the presence of alkaloids.[1][6][7]

Experimental Protocols

3.1. Materials and Reagents

Apparatus:

-

Test tubes

-

Test tube rack

-

Pipettes

-

Beakers

-

Volumetric flask (100 ml)

-

Weighing balance

-

Filter paper

Chemicals:

-

Mercuric chloride (HgCl₂)[1]

-

Potassium iodide (KI)[1]

-

Distilled water[1]

-

Sample containing alkaloids (e.g., plant extract)[1]

-

Dilute Hydrochloric Acid (HCl) (optional, for acidic extraction)[8][9]

3.2. Preparation of Mayer's Reagent

Mayer's reagent is prepared by dissolving mercuric chloride and potassium iodide in distilled water.[2] It should be freshly prepared for best results.

Procedure:

-

Weigh 1.36 g of mercuric chloride (HgCl₂).[2]

-

Dissolve the mercuric chloride in 60 ml of distilled water.[3]

-

In a separate container, weigh 5.0 g of potassium iodide (KI).[2]

-

Dissolve the potassium iodide in 10-20 ml of distilled water.[3][10]

-

Gradually add the potassium iodide solution to the mercuric chloride solution with constant stirring.[3]

-

Add sufficient distilled water to bring the final volume to 100 ml.[1][2]

Note: Mercuric salts are highly toxic. Appropriate safety precautions, such as wearing gloves and a mask, should be taken during the preparation of the reagent.[11]

3.3. Sample Preparation (Plant Extract)

For the qualitative detection of alkaloids, a crude extract of the plant material can be used.[12]

-

The plant material is first dried and powdered.[12]

-

An extraction is then performed, commonly using ethanol.[12]

-

For the test, the extract is often dissolved in a small amount of dilute acid, such as 1% HCl, as most alkaloids are soluble in acidic solutions.[5][9] The solution is then filtered.[8]

3.4. Test Procedure

-

Take 1 to 3 ml of the prepared sample extract in a clean test tube.[1][12]

-

Add a few drops of Mayer's reagent along the side of the test tube.[1][7]

-

Gently shake the test tube to ensure proper mixing.[1]

-

Observe the test tube for the formation of a precipitate.[1]

Data Presentation

4.1. Interpretation of Results

The results of Mayer's test are interpreted based on the visual observation of a precipitate:

| Observation | Interpretation |

| Formation of a cream, white, or yellowish precipitate.[1][6][7] | Positive Result: Indicates the presence of alkaloids. |

| No formation of a precipitate.[1] | Negative Result: Indicates the absence of alkaloids. |

4.2. Comparative Summary of Common Qualitative Alkaloid Tests

Mayer's test is one of several precipitation tests used for the qualitative screening of alkaloids. The table below provides a comparison with other common tests.

| Test Name | Reagent Composition | Positive Result Observation |

| Mayer's Test | This compound (K₂HgI₄)[1][2] | Creamy white or yellow precipitate.[13] |

| Dragendorff's Test | Potassium bismuth iodide[8] | Orange or reddish-brown precipitate.[7] |

| Wagner's Test | Iodine in potassium iodide (I₂ in KI)[4][12] | Reddish-brown precipitate.[5] |

| Hager's Test | Saturated solution of picric acid | Yellow precipitate.[7] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative analysis of alkaloids using Mayer's test.

Caption: Workflow for Mayer's test for alkaloids.

Precautions

-

Mercuric chloride is a highly toxic substance and should be handled with extreme care in a fume hood.[11]

-

Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Dispose of all chemical waste according to institutional and regulatory guidelines.

References

- 1. laboratoryinfo.com [laboratoryinfo.com]

- 2. Mayer's reagent - Wikipedia [en.wikipedia.org]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. microbenotes.com [microbenotes.com]

- 5. media.neliti.com [media.neliti.com]

- 6. Mayer's Test: Significance and symbolism [wisdomlib.org]

- 7. Preliminary Analysis of Phytoconstituents and Evaluation of Anthelminthic Property of Cayratia auriculata (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcogj.com [phcogj.com]

- 9. protocols.io [protocols.io]

- 10. Mayer's reagent: Significance and symbolism [wisdomlib.org]

- 11. youtube.com [youtube.com]

- 12. biologydiscussion.com [biologydiscussion.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Estimation of Alkaloids Using Potassium Mercuric Iodide Titration

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The quantitative estimation of alkaloids using potassium mercuric iodide, commonly known as Mayer's reagent, is a classic precipitation titration method. This technique, historically significant in pharmacognosy and phytochemical analysis, relies on the principle that Mayer's reagent forms a precipitate with most alkaloids in a slightly acidic solution. The nitrogen atom in the alkaloid molecule facilitates the formation of an insoluble complex with the potassium tetraiodomercurate(II) ([HgI₄]²⁻) in the reagent.[1][2][3]

While modern analytical techniques such as chromatography and spectrophotometry now offer greater specificity and sensitivity, the Mayer's reagent titration method can still be a valuable tool for the preliminary quantification of total alkaloid content, particularly in resource-limited settings or for initial screening purposes.

Principle of the Method

The fundamental principle of this method is the reaction between an alkaloid and Mayer's reagent (this compound) to form an insoluble precipitate.[1][2] The reaction is generally represented as follows:

Alkaloid-H⁺ + K₂[HgI₄] → (Alkaloid-H)₂[HgI₄]↓ + 2K⁺

The titration is carried out by adding a standardized solution of Mayer's reagent to an acidic solution of the extracted alkaloids. The endpoint is reached when the precipitation of the alkaloid-reagent complex is complete.

Applications

-

Total Alkaloid Estimation: This method can be employed to estimate the total alkaloid content in crude plant extracts.

-

Quality Control: It can serve as a preliminary quality control check for raw herbal materials.

-

Pharmacognostical Studies: Useful in initial phytochemical screenings of plant species.

Limitations

-

Lack of Specificity: Mayer's reagent can also precipitate other nitrogenous compounds like proteins and some amino acids, which can lead to an overestimation of the alkaloid content.[4]

-